molecular formula C13H14FN3O B11176224 5-ethyl-2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one

5-ethyl-2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one

Cat. No.: B11176224
M. Wt: 247.27 g/mol
InChI Key: LTNURAMGCHEKGR-UHFFFAOYSA-N
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Description

5-ethyl-2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate under basic conditions, followed by cyclization and subsequent functional group modifications. The reaction mixture is usually heated to promote cyclization, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby improving the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and pathways. It has been shown to interact with molecular targets such as ATF4 and NF-kB proteins, leading to the inhibition of endoplasmic reticulum stress and apoptosis . This mechanism is particularly relevant in the context of neuroprotection and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one stands out due to its specific substitution pattern, which imparts unique biological activities. Its combination of ethyl and methyl groups, along with the fluorophenyl moiety, contributes to its distinct pharmacological profile.

Properties

Molecular Formula

C13H14FN3O

Molecular Weight

247.27 g/mol

IUPAC Name

5-ethyl-2-(4-fluoroanilino)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14FN3O/c1-3-11-8(2)15-13(17-12(11)18)16-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H2,15,16,17,18)

InChI Key

LTNURAMGCHEKGR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)NC2=CC=C(C=C2)F)C

Origin of Product

United States

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